molecular formula C40H49N4O9P B7934548 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

Cat. No.: B7934548
M. Wt: 760.8 g/mol
InChI Key: BEMDXQXSHVUENL-JYQXRUAGSA-N
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Description

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is a useful research compound. Its molecular formula is C40H49N4O9P and its molecular weight is 760.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[[[2R,3S,5R]-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is an intricate organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including:

  • Phosphoryl group
  • Nitrile group
  • Aromatic systems

These features contribute to its potential interactions with biological targets. The stereochemistry defined by its (2R,3S,5R) configuration may influence its biological activity and efficacy.

Biological Activity Overview

Research into structurally similar compounds suggests that this molecule may exhibit significant pharmacological activities. Compounds with similar structural motifs have been studied for various therapeutic potentials including anti-cancer, anti-inflammatory, and anti-viral activities.

  • Purinergic Signaling : The compound may interact with purinergic receptors, which play a crucial role in cellular signaling pathways related to inflammation and immune responses .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : The ability to modulate receptor activity can lead to altered cellular responses, making it a candidate for therapeutic applications.

Study 1: Anti-Cancer Activity

A study examining derivatives of similar compounds reported their effectiveness in inhibiting cancer cell proliferation through targeted apoptosis pathways. The mechanisms involved include:

  • Induction of oxidative stress
  • Activation of caspase pathways

Study 2: Anti-Viral Properties

Research has indicated that compounds with analogous structures can inhibit viral replication by interfering with viral entry mechanisms or replication processes. This highlights the potential of the compound as a therapeutic agent against viral infections.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
Anti-CancerPyrimidine DerivativesInduction of apoptosis
Anti-ViralAromatic CompoundsInhibition of viral replication
Anti-inflammatoryPhosphorylated CompoundsModulation of immune response

Properties

IUPAC Name

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMDXQXSHVUENL-JYQXRUAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721541
Record name 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134031-86-0
Record name 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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